Methyl 4-bromo-1-naphthoate
Overview
Description
Methyl 4-bromo-1-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is primarily utilized in the synthesis and modification of organic molecules within the realm of chemical research . This compound is notable for its distinct chemical characteristics, making it a valuable reagent in various synthetic applications .
Scientific Research Applications
Methyl 4-bromo-1-naphthoate has several scientific research applications, including:
Safety and Hazards
Methyl 4-bromo-1-naphthoate is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 4-bromo-1-naphthoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . The role of this compound is to facilitate reactions at this position, allowing for the synthesis of various complex organic compounds .
Mode of Action
The mode of action of this compound involves its interaction with the benzylic position of organic compounds . It participates in free radical reactions, nucleophilic substitution, and oxidation processes . The compound’s bromine atom acts as a leaving group, facilitating the substitution or addition of other groups at the benzylic position .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of polycyclic aromatic compounds . Its reactivity with various nucleophiles allows researchers to explore and manipulate molecular architectures with high precision . The resulting changes in these pathways can lead to the production of a wide range of organic compounds with diverse properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the synthesis of complex organic compounds . By targeting the benzylic position, it enables the formation of new bonds and the introduction of various functional groups . This can lead to the creation of a diverse array of compounds with potential applications in fields such as medicinal chemistry, materials science, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Additionally, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-naphthoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4-position of the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthoates, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the naphthoate with a boronic acid.
Comparison with Similar Compounds
- Methyl 4-formyl-1-naphthoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate
- Methyl 4-[(hydroxyimino)methyl]-1-naphthalenecarboxylate
Comparison: Methyl 4-bromo-1-naphthoate is unique due to its bromine atom, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-formyl-1-naphthoate contains a formyl group instead of a bromine atom, leading to different reactivity and applications. Similarly, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is used in boron-based coupling reactions, whereas this compound is more suited for halogen-based substitutions .
Properties
IUPAC Name |
methyl 4-bromonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWYFJWAOXYZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627690 | |
Record name | Methyl 4-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35615-97-5 | |
Record name | Methyl 4-bromonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-1-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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